N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine
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Overview
Description
N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine is a complex organic compound that belongs to the class of amines This compound is characterized by the presence of a pyrimidine ring substituted with a phenylethynyl group and an ethoxy group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the phenylethynyl group through a Sonogashira coupling reaction. The final step involves the attachment of the ethoxy group and the diethylamine moiety.
Preparation of Pyrimidine Core: The pyrimidine core can be synthesized using a condensation reaction between appropriate aldehydes and amidines.
Sonogashira Coupling: The phenylethynyl group is introduced using a palladium-catalyzed Sonogashira coupling reaction between a halogenated pyrimidine and phenylacetylene.
Attachment of Ethoxy Group and Diethylamine: The ethoxy group is introduced through an etherification reaction, followed by the attachment of the diethylamine moiety using standard amine alkylation techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Sonogashira coupling and automated systems for the purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine involves its interaction with specific molecular targets. The phenylethynyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrimidine ring can interact with nucleic acids or enzymes. The diethylamine moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-2-{[4-(2-fluoro-phenylamino)-7-methoxy-quinazolin-6-yl]oxy}acetamide
- N,N-Diethyl-2-{[4-(phenylamino)quinazolin-6-yl]oxy}acetamide
Uniqueness
N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound belongs to the class of amines and features a pyrimidine ring substituted with a phenylethynyl group, along with an ethoxy group attached to an amine. Its molecular formula is C18H21N3O with a molecular weight of approximately 295.38 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Protein Binding : The phenylethynyl group may facilitate binding to hydrophobic pockets in proteins, enhancing its affinity for specific targets.
- Nucleic Acid Interaction : The pyrimidine ring may interact with nucleic acids or enzymes, influencing cellular processes.
- Solubility and Bioavailability : The diethylamine moiety improves the compound's solubility, potentially increasing its bioavailability in biological systems.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance, in vitro assays have demonstrated cytotoxic effects against various cancer cell lines, suggesting that it may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
In these studies, the compound was found to be more potent than traditional chemotherapeutic agents like cisplatin against certain cancer types, indicating its potential as a novel anticancer agent.
Antimicrobial Activity
Additionally, this compound has been investigated for antimicrobial properties. Preliminary results suggest effectiveness against a range of bacterial strains, although further studies are required to elucidate the specific mechanisms involved.
Case Studies and Research Findings
- Cytotoxic Activity Studies : A series of compounds structurally related to this compound were synthesized and evaluated for their cytotoxic activity against cancer cell lines using MTT assays. Compounds exhibited varying degrees of potency, with some derivatives showing enhanced activity compared to the parent compound .
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds similar to this compound induce apoptosis in cancer cells through caspase activation and modulation of cell cycle regulators .
Properties
CAS No. |
87148-59-2 |
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Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-(2-phenylethynyl)pyrimidin-2-yl]oxyethanamine |
InChI |
InChI=1S/C18H21N3O/c1-3-21(4-2)14-15-22-18-19-13-12-17(20-18)11-10-16-8-6-5-7-9-16/h5-9,12-13H,3-4,14-15H2,1-2H3 |
InChI Key |
ZEHKPJMEUCLPGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=NC=CC(=N1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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